4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a heterocyclic compound that belongs to the class of oxazolones. It features a unique structure that includes an azepan ring linked to a phenyl group and an oxazolone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be referenced through various chemical databases, including PubChem and ChemicalBook, where it is listed under the CAS number 40051-97-6. It is synthesized from precursor compounds that involve reactions typical in organic synthesis.
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one falls under the category of organic compounds, specifically within the sub-class of heterocycles. Its molecular formula is C15H16N2O2, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation reaction between an appropriate azepan derivative and a phenyl-substituted oxazolone.
Key steps in the synthesis may include:
The reaction conditions, such as temperature and solvent choice, significantly influence yield and purity.
The molecular structure of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one features:
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.
Potential mechanisms may involve:
The physical properties of 4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one include:
Chemical properties include:
Relevant data indicates that proper handling and storage conditions are crucial for maintaining compound integrity.
4-[(2Z)-azepan-2-ylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents or serve as a valuable tool in chemical biology studies.
Palladium-catalyzed cross-coupling methodologies provide efficient routes for constructing the oxazolone core and introducing the azepane-ylidene moiety in target molecules. These strategies leverage the versatility of palladium complexes to facilitate carbon–heteroatom and carbon–carbon bond formations under mild conditions. A prominent approach involves the Pd(0)-catalyzed coupling of N-alkynyl tert-butyloxycarbamates with aryl halides, where oxidative addition generates a Pd(II) intermediate that undergoes regioselective oxypalladation. Subsequent reductive elimination yields functionalized oxazolones with preserved stereochemical integrity [5]. This method demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl halide component, which is crucial for accessing diverse 2-phenyloxazolone derivatives [5].
An innovative extension employs intramolecular Pd(0)-catalyzed cyclization of N-alkynyl alkyloxycarbamates in the presence of copper(II) halides (CuCl₂ or CuBr₂), yielding 4-halo-oxazolones. These halogenated intermediates serve as versatile precursors for subsequent Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to install the azepane-containing substituent. The reaction proceeds via alkyne activation, halopalladation, and nucleophilic trapping, with copper salts acting as both halide sources and oxidants [5]. The table below summarizes key palladium-catalyzed strategies applicable to azepane-oxazolone synthesis:
Table 1: Palladium-Catalyzed Approaches for Oxazolone Synthesis
Catalyst System | Substrate Class | Key Product | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Pd(PPh₃)₄/CuX₂ (X=Cl, Br) | N-Alkynyl alkyloxycarbamates | 4-Halo-oxazolones | 65-82% | Moderate to good |
Pd(OAc)₂/Xantphos | N-Alkynyl tert-butyloxycarbamates | 4-Substituted oxazolones | 70-89% | Excellent |
Pd(dba)₂/DPEPhos | β,β-Dibromoenamides | 2-Oxazolones | 60-78% | Limited by enamide stability |
Additionally, tandem Suzuki-Miyaura/intramolecular C–O coupling of β,β-dibromoenamides provides a complementary route to 2-oxazolone scaffolds. The reaction sequence initiates with intermolecular palladium-catalyzed cross-coupling between the dibromoenamide and arylboronic acids, followed by base-mediated cyclization. Selectivity between oxazolone formation and α-aminoketone byproducts depends critically on the substituent steric profile and base strength [5].
Controlling the geometry of the azepane-ylidene exocyclic double bond presents significant synthetic challenges due to the conformational flexibility of the seven-membered ring and the modest energy differences between stereoisomers. The thermodynamically favored Z-configuration arises from minimized steric repulsion between the azepane ring and the oxazolone C₂-phenyl group, as confirmed by X-ray crystallography of analogous structures showing dihedral angles of 53.45° between the oxazolone plane and aryl substituents [4]. Gold(I) catalysis enables stereoselective access to azepine precursors through ammoniumation/ring-expansion cascades. N-Prefunctionalized azetidine derivatives undergo gold-activated nucleophilic addition across unsaturated bonds, followed by stereospecific ring expansion to seven-membered systems. The [IPrAuNTf₂]/AgSbF₆ catalyst system (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) promotes this transformation with exceptional diastereocontrol (>20:1 dr) by leveraging chiral transfer from azetidine stereocenters [2].
Cooperative bimetallic catalysis represents an advanced strategy for constructing azepine-containing scaffolds with multiple stereocenters. Cu(I)/Ir(I) dual catalytic systems enable stereodivergent synthesis where catalyst permutation controls relative configuration. For example, phosphoramidite-ligated iridium complexes (e.g., (Sa,S,S)-L5) and Phosferrox-ligated copper catalysts (e.g., (S,Sp)-L1) orchestrate asymmetric allylic alkylation of azomethine ylides with 4-indolyl allylic carbonates. Subsequent zinc(II)-triflate-promoted intramolecular Friedel–Crafts alkylation delivers azepino[3,4,5-cd]-indoles with three contiguous stereocenters in 18:1 dr and >99% ee. The Z-ylidene geometry is enforced by the ring-closure mechanism, as the intramolecular cyclization occurs via stereospecific syn addition [7] [8].
Table 2: Stereocontrol Strategies for Azepane-Ylidene Moieties
Methodology | Key Catalytic System | Stereochemical Outcome | Diastereoselectivity | Mechanistic Basis |
---|---|---|---|---|
Gold(I)-catalyzed ring expansion | [IPrAuNTf₂]/AgSbF₆ | Retention of azetidine chirality | >20:1 dr | Inversion at migration terminus |
Cu/Ir bimetallic allylation | [Cu(I)/(S,Sp)-L1 + Ir(I)/(Sa,S,S)-L5] | syn-addition products | 18:1 dr | Closed transition state organization |
Acid-mediated epimerization | p-TsOH (toluene, 80°C) | Thermodynamic Z-isomer | >95% Z-selectivity | Kinetically controlled protonation |
Post-synthetic epimerization enables conversion to the thermodynamically stable Z-isomer. Treatment with p-toluenesulfonic acid in toluene at elevated temperatures (80°C) achieves near-complete Z-selectivity (>95%) through kinetic protonation of the enol tautomer followed by equilibration [8]. Computational studies confirm a 2.3 kcal/mol energy preference for the Z-configured isomer due to favorable orbital overlap between the oxazolone carbonyl and the azepane nitrogen lone pair [7].
Solid-phase organic synthesis enables rapid assembly of oxazolone libraries through polymer-supported diazocarbonyl intermediates, circumventing solubility limitations and simplifying purification. The Wang resin-bound strategy has proven particularly effective, utilizing transesterification between Wang resin (4-hydroxymethylphenoxymethyl polystyrene) and tert-butyl β-ketoesters under toluene reflux conditions. Subsequent diazotransfer with p-acetamidobenzenesulfonyl azide yields resin-bound α-diazo-β-ketoesters as key building blocks [3]. These intermediates undergo rhodium(II) octanoate-catalyzed N–H insertion with phenyl carbamates at ambient temperature, generating polymer-bound urea derivatives. Mild base treatment (diisopropylethylamine) induces cyclodehydration, forming resin-linked oxazolones. Critical cleavage from the solid support employs neat trifluoroacetic acid, simultaneously deprotecting tert-butyl esters and liberating the oxazolone carboxylic acids in 65–89% yield and >85% purity [3].
Table 3: Solid-Phase Synthesis of Oxazolones via Wang Resin
Step | Reagents/Conditions | Key Intermediate | Challenges | Optimization |
---|---|---|---|---|
Resin functionalization | Wang resin + t-Bu β-ketoester, Δ, toluene | Resin-bound β-ketoester | Incomplete transesterification | Prolonged reflux (48 h), molecular sieves |
Diazotransfer | p-Acetamidobenzenesulfonyl azide, Et₃N | Resin-bound α-diazo-β-ketoester | Diazonium dimerization | Low temperature (0°C), dilute conditions |
N–H insertion | Rh₂(Oct)₄ (2 mol%), phenyl carbamate | Resin-bound urea | Competing O–H insertion | Electronic tuning of carbamate |
Cyclization | iPr₂EtN (2.0 equiv), DCM, rt | Resin-bound oxazolone | Epimerization at C4 | Short reaction time (1 h) |
Cleavage | TFA (neat), 0°C to rt | 4-Substituted oxazol-5(4H)-one | Benzyl ether/CBZ group cleavage | Scavengers (triisopropylsilane) |
Limitations include acid sensitivity of the azepane-ylidene moiety during trifluoroacetic acid cleavage, potentially causing ring-opening or double-bond isomerization. Additionally, benzyl-protected side chains undergo premature deprotection under extended trifluoroacetic acid exposure, reducing yields by 15–25% compared to tert-butyl-based protectors [3]. Alternative linkers like the hydroxypentyl JandaJel resin were explored but proved incompatible due to aluminum amide cleavage conditions promoting urea formation instead of oxazolone cyclization [3].
The methodology extends to synthesizing oxazole and imidazolone libraries through divergent cyclization strategies. Resin-bound α-diazo-β-ketoesters react with primary amides followed by Burgess reagent-mediated dehydrative cyclization to yield oxazoles, while primary ureas afford imidazolones upon trifluoroacetic acid treatment. This diversification capacity highlights the utility of solid-phase approaches in generating structurally related heterocyclic cores from common intermediates [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1